5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
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Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
Preparation Methods
Synthetic Routes::
Indole Synthesis:
Thiazolidin-4-one Formation:
Thioxothiazolidin-4-one Formation:
- While not widely produced industrially, this compound can be synthesized in the lab using the above methods.
Chemical Reactions Analysis
Oxidation: The phenethyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the thiazolidin-4-one ring.
Substitution: The bromine atom can be substituted.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Possible applications in drug development.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: The combination of the indole, thiazolidin-4-one, and phenethyl moieties sets it apart.
Similar Compounds: None with precisely the same structure, but related compounds include thiazolidinones and indoles.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
CAS No. |
618081-28-0 |
---|---|
Molecular Formula |
C25H25BrN2O4S2 |
Molecular Weight |
561.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25BrN2O4S2/c1-4-5-11-27-18-8-7-16(26)14-17(18)21(23(27)29)22-24(30)28(25(33)34-22)12-10-15-6-9-19(31-2)20(13-15)32-3/h6-9,13-14H,4-5,10-12H2,1-3H3/b22-21- |
InChI Key |
KQSPMLGJAZIMPI-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O |
Origin of Product |
United States |
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